molecular formula C6H14O3Si B8532025 (Methoxy(dimethyl)silyl)methyl acetate CAS No. 18162-90-8

(Methoxy(dimethyl)silyl)methyl acetate

Cat. No.: B8532025
CAS No.: 18162-90-8
M. Wt: 162.26 g/mol
InChI Key: NSIFOORKTQNFEX-UHFFFAOYSA-N
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Description

(Methoxy(dimethyl)silyl)methyl acetate is a useful research compound. Its molecular formula is C6H14O3Si and its molecular weight is 162.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

18162-90-8

Molecular Formula

C6H14O3Si

Molecular Weight

162.26 g/mol

IUPAC Name

[methoxy(dimethyl)silyl]methyl acetate

InChI

InChI=1S/C6H14O3Si/c1-6(7)9-5-10(3,4)8-2/h5H2,1-4H3

InChI Key

NSIFOORKTQNFEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC[Si](C)(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 61.1 kg of Hydroseal G 400 H and 50 kg (609.4 mol) of sodium acetate was dried by heating at 150° C./2 mbar for 1 h. After cooling down to 112° C., the vacuum was broken with nitrogen, 3.76 kg (11.1 mol) of tetrabutylphosphonium bromide were added and the temperature was adjusted to 120° C. Then, under agitation, 76.8 kg (554 mol) of (chloromethyl)methoxydimethylsilane were metered in over 1 h. The mixture was subsequently stirred at the same temperature for a further 6 h. The product was then distilled out through a column at 20 mbar (head), 50-56° C. (head) and 70-145° C. (pot), while a further 36.7 kg of Hydroseal G 400 H were metered in during the distillation to ensure stirrability. The product (acetoxymethyl)methoxydimethylsilane (89.0 kg, 548.5 mol, 99% of theory; purity 99.5% (GC area %)) was obtained as a colorless liquid. The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of the chloride, bromide and acetate salt of tetrabutylphosphonium remained in the residue.
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
76.8 kg
Type
reactant
Reaction Step Two
Quantity
3.76 kg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 20 mL of high boiler solvent as per Table 1, 13.5 g (165 mmol) of sodium acetate (anhydrous) and the Table 1 amount of phase transfer catalyst (amount specified in mol % based on employed amount of silane) was heated to the temperature reported in Table 1 and dried at this temperature under a vacuum of 10 mbar for minutes. The vacuum was subsequently broken with argon, and (chloromethyl)methoxydimethylsilane (20.8 g, 150 mmol) was metered in at this temperature over 30 minutes under agitation. The mixture was further stirred at this temperature until a gas chromatogram (FID detector) or a 1H NMR spectrum indicated more than 99% conversion of the silane; the reaction times required for this are reported in Table 1. The product was subsequently distilled off at 10-90 mbar (head), 50-90° C. (head) and 70-120° C. (pot) through a Widmer column (20 cm) to obtain the Table 1 yields of (acetoxymethyl)methoxydimethylsilane as a colorless liquid having a purity of >99% (GC area %). The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of its chloride and acetate salts (and also of the bromide salt when a bromide was used) remained in the residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
high boiler solvent
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 230.4 kg (1.662 kmol) of (chloromethyl)-methoxydimethylsilane and 11.8 kg (34.8 mol) of tetrabutylphosphonium bromide was heated up to 90° C. and admixed during 3 h with 150 kg (1.828 kmol) of sodium acetate (anhydrous) in 6 portions of 25 kg each such that the temperature did not exceed 114° C. The mixture was subsequently stirred without additional heating for 1 h and then at 115-122° C. for a further 2 h. Thereafter, the product was distilled out through a column at 18-30 mbar (head), 50-53° C. (head) and 84-120° C. (pot), while 150 kg of Hydroseal G 400 H were metered into the residue during the distillation to ensure stirrability. The product (acetoxymethyl)methoxydimethylsilane (249.2 kg, 1.536 kmol, 92% of theory; purity 99.6% (GC area %)) was obtained as a colorless liquid. The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of the chloride, bromide and acetate salt of tetrabutylphosphonium remained in the residue.
Quantity
230.4 kg
Type
reactant
Reaction Step One
Quantity
11.8 kg
Type
catalyst
Reaction Step One
Quantity
150 kg
Type
reactant
Reaction Step Two

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